molecular formula C15H17N3OS B5799003 (Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile

(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile

Cat. No.: B5799003
M. Wt: 287.4 g/mol
InChI Key: QHLKONZCWYPTNY-YPKPFQOOSA-N
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Description

(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes an anilino group, a piperidine-1-carbonyl group, and a sulfanylprop-2-enenitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the anilino group: This can be achieved by reacting aniline with appropriate reagents to introduce the anilino functionality.

    Introduction of the piperidine-1-carbonyl group: This step involves the reaction of piperidine with a carbonyl-containing reagent, such as an acid chloride or anhydride, to form the piperidine-1-carbonyl group.

    Formation of the sulfanylprop-2-enenitrile moiety: This can be accomplished by reacting a suitable thiol with a nitrile-containing reagent under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology:

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

    (Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile analogs: Compounds with similar structures but different substituents.

    Thioamide derivatives: Compounds containing the thioamide functional group.

    Nitrile-containing compounds: Compounds with nitrile groups that exhibit similar reactivity.

Uniqueness:

    Structural Features: The combination of an anilino group, piperidine-1-carbonyl group, and sulfanylprop-2-enenitrile moiety is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic and research applications.

Properties

IUPAC Name

(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-11-13(15(19)18-9-5-2-6-10-18)14(20)17-12-7-3-1-4-8-12/h1,3-4,7-8,17,20H,2,5-6,9-10H2/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLKONZCWYPTNY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(NC2=CC=CC=C2)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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